N-(2,3-dimethylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a phenylamino group at position 2 and an acetamide moiety linked to a 2,3-dimethylphenyl group. The 2,3-dimethylphenyl group enhances lipophilicity, while the thiazole ring and phenylamino substituent may contribute to interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-10-17(14(13)2)22-18(23)11-16-12-24-19(21-16)20-15-8-4-3-5-9-15/h3-10,12H,11H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEIVRBLFMYZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2,3-dimethylphenylamine with thiazole derivatives and acetic anhydride or acetyl chloride under controlled conditions. The process generally requires purification steps such as recrystallization or chromatography to obtain the final product in high purity.
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .
- Antitumor Potential : Thiazole-containing compounds are known for their antitumor activity. Research indicates that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antifungal Properties : Some derivatives have been tested for antifungal activity against pathogens like Candida albicans, showing promising results comparable to established antifungal agents .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting key enzymes involved in microbial metabolism or cancer cell growth. For instance, they may inhibit enzymes like topoisomerases or kinases that are crucial for DNA replication and repair .
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antifungal | Active against Candida species |
Case Study: Antitumor Activity
A study explored the antitumor effects of thiazole derivatives similar to this compound on A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutic agents like doxorubicin, indicating higher potency in inhibiting cell growth.
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial activity was assessed against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
5. Conclusion
This compound is a promising compound with diverse biological activities. Its synthesis is well-established, and ongoing research continues to unveil its potential therapeutic applications across various fields including oncology and infectious diseases. Future studies should focus on elucidating detailed mechanisms of action and conducting clinical trials to evaluate efficacy and safety in humans.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may hold potential as a lead structure for developing new antibiotics .
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of thiazole derivatives. Compounds derived from benzothiazole have demonstrated moderate to good activity against Mycobacterium tuberculosis, indicating that this compound could be explored for its efficacy in treating tuberculosis .
Agricultural Enhancements
Some derivatives of thiazole compounds have been investigated for their effects on plant growth. For example, studies have shown that certain thiazole derivatives can promote growth and increase seed yield and oil content in rapeseed plants. This suggests potential applications in agricultural biotechnology for enhancing crop productivity .
Drug Development
The compound's structural characteristics make it a candidate for further drug development. Its ability to interact with biological targets involved in disease pathways positions it as a potential therapeutic agent in treating various conditions, particularly those related to infectious diseases and possibly cancer .
Case Studies
Comparison with Similar Compounds
N-(1,3-Thiazol-2-yl)-2,2-diphenylacetamide ()
This compound replaces the phenylamino-thiazole group with a simpler thiazol-2-yl moiety and incorporates diphenylacetyl groups. Crystallographic studies reveal that the acetamide group forms intermolecular N–H···N hydrogen bonds, stabilizing dimeric structures. Such interactions are less likely in the target compound due to steric hindrance from the 2,3-dimethylphenyl group .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
Chlorine atoms at the 2,6-positions of the phenyl ring enhance electronegativity and may improve binding to hydrophobic pockets in biological targets. The dihedral angle between the dichlorophenyl and thiazole rings (79.7°) contrasts with the target compound’s more planar conformation, suggesting differences in molecular flexibility and target engagement .
Pharmacologically Active Acetamides
Mirabegron ()
Mirabegron, a β3-adrenoceptor agonist, shares a thiazol-4-yl-acetamide scaffold but differs in substituents: it includes a 2-amino-thiazole group and a β-hydroxyethylphenethylamine side chain. This structure confers selectivity for β3 receptors, enabling bladder smooth muscle relaxation.
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide ()
This compound replaces the thiazole ring with a diethylamino group, simplifying the structure. The 2,6-dimethylphenyl group enhances lipophilicity, similar to the target compound’s 2,3-dimethylphenyl moiety.
Halogenated and Heterocyclic Derivatives
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
A morpholino group replaces the phenylamino substituent, introducing a polar, water-soluble moiety. This modification could improve solubility but reduce membrane permeability compared to the target compound’s hydrophobic 2,3-dimethylphenyl group. The 2-chlorophenyl substituent may enhance metabolic stability, a feature absent in the target compound .
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide ()
This derivative incorporates a pyrazole ring instead of thiazole, altering hydrogen-bonding and π-stacking capabilities. The target compound’s phenylamino group, by contrast, may participate in donor-acceptor interactions .
Structural and Functional Implications
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl in ) improve metabolic stability and binding to hydrophobic pockets but may reduce solubility.
- Electron-Donating Groups (EDGs): Methyl groups (e.g., 2,3-dimethylphenyl in the target compound) enhance lipophilicity and may improve blood-brain barrier penetration .
- Amino Groups: The phenylamino group in the target compound could facilitate hydrogen bonding, a feature absent in simpler thiazol-2-yl analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
